molecular formula C7H14N2O3 B12438308 N2-Acetyl-D-ornithine CAS No. 210545-24-7

N2-Acetyl-D-ornithine

Cat. No.: B12438308
CAS No.: 210545-24-7
M. Wt: 174.20 g/mol
InChI Key: JRLGPAXAGHMNOL-ZCFIWIBFSA-N
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Description

N2-Acetyl-D-ornithine: is a derivative of the amino acid ornithine, characterized by the presence of an acetyl group attached to the nitrogen atom at the second position of the ornithine molecule. It has the molecular formula C7H14N2O3 and is known for its role in various biochemical pathways, particularly in the metabolism of amino acids and the urea cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Acetyl-D-ornithine can be synthesized through the acetylation of D-ornithine. The process typically involves the reaction of D-ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the second position .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, utilizing specific enzymes like N-acetylornithine deacetylase. These enzymes catalyze the acetylation process with high specificity and efficiency, making the production process more sustainable and eco-friendly .

Chemical Reactions Analysis

Types of Reactions: N2-Acetyl-D-ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and acetylornithine deacetylase.

    Transamination: 2-oxoglutarate and specific aminotransferases.

Major Products:

Scientific Research Applications

Chemistry: N2-Acetyl-D-ornithine is used as a precursor in the synthesis of various nitrogen-containing compounds. It is also employed in studying enzyme mechanisms and metabolic pathways .

Biology: In biological research, this compound is used to investigate the role of acetylation in protein function and regulation. It is also involved in the study of the urea cycle and amino acid metabolism .

Medicine: this compound has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being explored for its role in modulating immune responses and inflammation .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a building block for various chemical syntheses .

Mechanism of Action

N2-Acetyl-D-ornithine exerts its effects primarily through its involvement in the urea cycle and amino acid metabolism. It acts as a substrate for specific enzymes, such as acetylornithine deacetylase, which catalyze its conversion to ornithine and acetate. This reaction is crucial for maintaining the balance of nitrogen-containing compounds in the body .

Comparison with Similar Compounds

  • N-acetyl-L-ornithine
  • N-acetyl-L-glutamate
  • N-acetyl-L-citrulline

Comparison: N2-Acetyl-D-ornithine is unique due to its specific acetylation at the second nitrogen position, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to its analogs .

Properties

CAS No.

210545-24-7

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-acetamido-5-aminopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

JRLGPAXAGHMNOL-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@H](CCCN)C(=O)O

Canonical SMILES

CC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

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